
(3-(2-clorofenil)-5-metilisoxazol-4-il)(2-((piridin-3-ilmetil)tio)-4,5-dihidro-1H-imidazol-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
La síntesis y aplicación de trifluorometilpiridinas (TFMP) ha ganado atención en la industria agroquímica. Los derivados de TFMP, incluido el compuesto (3-(2-clorofenil)-5-metilisoxazol-4-il)(2-((piridin-3-ilmetil)tio)-4,5-dihidro-1H-imidazol-1-il)metanona, se utilizan para la protección de cultivos. El primer derivado de TFMP introducido al mercado fue el Fluazifop-butil, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos protegen los cultivos de las plagas, y sus propiedades únicas derivan de la combinación del átomo de flúor y la porción de piridina .
Farmacéuticos
Varios derivados de TFMP encuentran aplicaciones en los productos farmacéuticos. Cinco productos farmacéuticos que contienen la porción de TFMP han recibido la aprobación del mercado, y muchos candidatos están actualmente en ensayos clínicos. Las actividades biológicas de los derivados de TFMP se atribuyen a las propiedades fisicoquímicas del flúor y las características únicas del anillo de piridina. Espere más descubrimientos relacionados con las nuevas aplicaciones de TFMP en la investigación farmacéutica .
Reacciones en fase de vapor
Los derivados de TFMP también son relevantes en las reacciones en fase de vapor. Sus propiedades químicas distintivas los convierten en intermediarios valiosos en varios procesos sintéticos .
Óptica no lineal
Si bien no está directamente relacionado con el compuesto this compound, la molécula de 3-(4-clorofenil)-1-(piridin-3-il)prop-2-en-1-ona (CPP) tiene aplicaciones potenciales en la óptica no lineal. Los estudios han confirmado su idoneidad para la generación de segunda y tercera armónica a diferentes longitudes de onda .
Actividad antituberculosa
Los derivados del indol, incluidos aquellos con porciones de piridina, se han investigado por su actividad antituberculosa. Si bien no es específico del compuesto que proporcionó, estos derivados muestran promesa en la lucha contra la tuberculosis .
Alcaloides seleccionados
Los indoles, un sistema heterocíclico significativo, juegan un papel esencial en los productos naturales y los fármacos. La construcción de indoles como una porción en alcaloides seleccionados ha llamado la atención. Aunque no está directamente relacionado con el nombre del compuesto, comprender los derivados del indol contribuye al conocimiento científico más amplio .
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13-17(18(24-27-13)15-6-2-3-7-16(15)21)19(26)25-10-9-23-20(25)28-12-14-5-4-8-22-11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZFWRUKVODLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
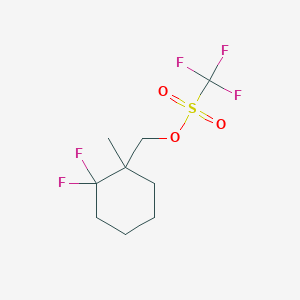
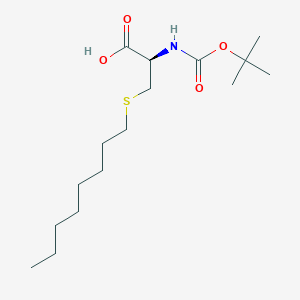
![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)
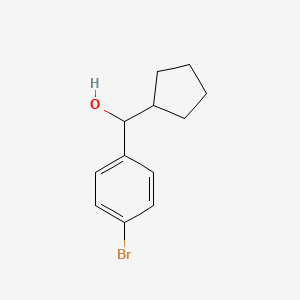
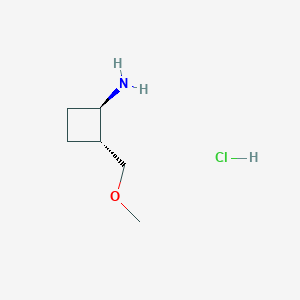
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]urea](/img/structure/B2557539.png)
![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)
![4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2557546.png)
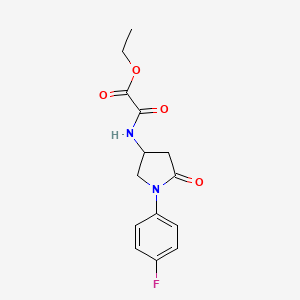
![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

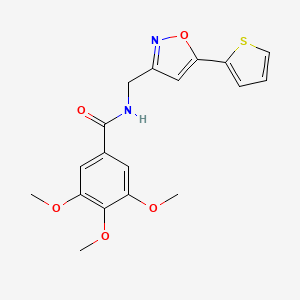
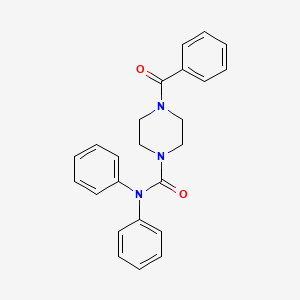
![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)
